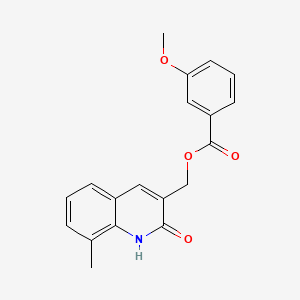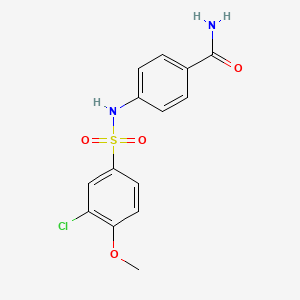
4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide, also known as CBS-1117, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities. CBS-1117 has been shown to possess potent anticancer activity, making it a promising candidate for the development of novel cancer therapies.
作用機序
Target of Action
Sulfonamides, a group of synthetic antimicrobial agents that contain the sulfonamide group, are known to compete with para-aminobenzoic acid (paba) for incorporation into folic acid . This suggests that the compound might have a similar target.
Mode of Action
They compete with PABA for incorporation into folic acid, which is essential for bacterial growth . This suggests that 4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide might have a similar mode of action.
Biochemical Pathways
It’s known that sulfonamides interfere with the synthesis of folic acid in bacteria by competing with paba . This suggests that the compound might affect similar pathways.
Pharmacokinetics
The compound’s molecular formula is chclno , which suggests it might have similar pharmacokinetic properties to other compounds with similar structures.
Result of Action
It’s known that the formation of the nlrp3 inflammasome in the heart during acute myocardial infarction amplifies the inflammatory response and mediates further damage . This suggests that the compound might have similar effects.
Action Environment
It’s known that isocyanates and thioisocyanates, such as 3-chloro-4-methylphenyl isocyanate, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . This suggests that the compound might have similar environmental considerations.
実験室実験の利点と制限
One of the major advantages of 4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapies. However, there are also some limitations associated with its use in lab experiments. For example, its low solubility in aqueous solutions can make it difficult to work with in certain experimental settings. Additionally, its relatively complex synthesis method can make it challenging to produce in large quantities.
将来の方向性
There are several potential future directions for research on 4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. Another potential direction is the investigation of its activity against other types of cancer, such as ovarian and pancreatic cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide and to identify potential biomarkers of its activity.
合成法
The synthesis of 4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide involves a multi-step process that begins with the reaction of 3-chloro-4-methoxyaniline with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This is then reacted with 4-aminobenzamide in the presence of a base to yield 4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide. The overall yield of the synthesis is reported to be around 50%.
科学的研究の応用
4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide has been extensively studied for its anticancer activity. In vitro studies have shown that it exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that 4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide exhibits significant antitumor activity in animal models of breast and lung cancer.
特性
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-13-7-6-11(8-12(13)15)22(19,20)17-10-4-2-9(3-5-10)14(16)18/h2-8,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBDYWHQUOXGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-methyl-5-[(2-phenylethyl)sulfamoyl]benzamide](/img/structure/B7692241.png)
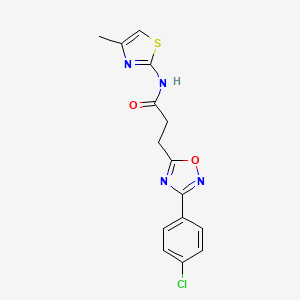
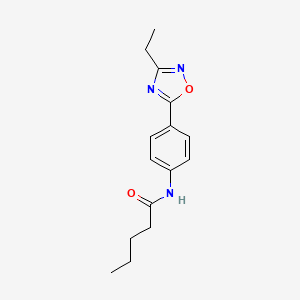
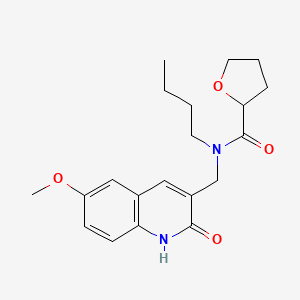
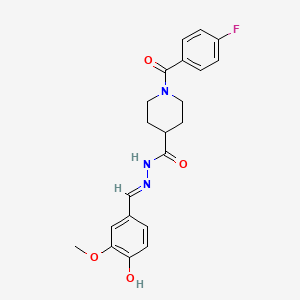
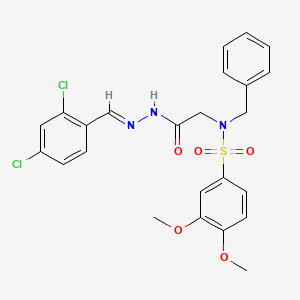
![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)
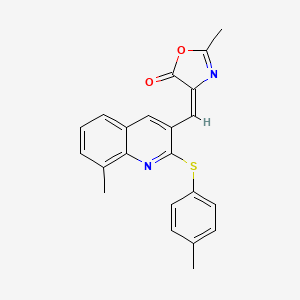

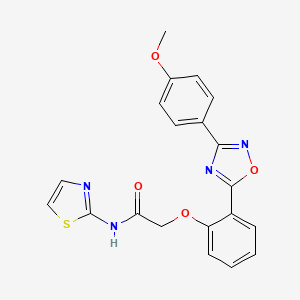
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

